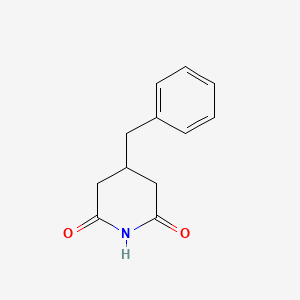

4-Benzylpiperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C12H13NO2. It is characterized by a piperidine ring substituted with a benzyl group at the 4-position and keto groups at the 2 and 6 positions. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One efficient method involves the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.

Industrial Production Methods: Industrial production of this compound can be achieved through kilo-scale synthesis using abundant acetates and acrylamides. The robust protocol allows for the synthesis of this compound with excellent functional group tolerance, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 4-Benzylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield piperidine derivatives with reduced keto groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

科学的研究の応用

4-Benzylpiperidine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is a core structure in the development of drugs for treating diseases such as cancer and neurological disorders.

Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins

作用機序

The mechanism of action of 4-Benzylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin . Additionally, it functions as a monoamine oxidase inhibitor (MAOI), preferentially inhibiting MAO-A, which plays a role in the degradation of neurotransmitters .

類似化合物との比較

2-Benzylpiperidine: Similar structure but lacks the keto groups at the 2 and 6 positions.

Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Tetrahydroisoquinoline: A different heterocyclic structure with similar pharmacological properties.

Uniqueness: 4-Benzylpiperidine-2,6-dione is unique due to its dual functionality as a monoamine releasing agent and a monoamine oxidase inhibitor. This dual action makes it a valuable compound in the study of neurological disorders and the development of therapeutic agents .

生物活性

4-Benzylpiperidine-2,6-dione is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound primarily interacts with the monoamine neurotransmitter systems, influencing dopamine and serotonin levels, and has implications for various therapeutic applications, including treatments for neurological disorders and potential anti-cancer properties.

This compound acts as a monoamine releasing agent , with a notable selectivity for dopamine over serotonin, exhibiting a release ratio of 20 to 48-fold . Its mechanism involves:

- Monoamine Oxidase Inhibition : It functions as a weak monoamine oxidase inhibitor (MAOI), with an IC50 of approximately 130 μM for MAO-A and 750 μM for MAO-B . This dual action enhances its efficacy in modulating neurotransmitter levels.

- Fast Onset and Short Duration : The compound is characterized by a rapid onset of action and a brief duration, making it suitable for acute therapeutic interventions.

The compound influences several biochemical pathways:

- Dopaminergic and Serotonergic Systems : By enhancing the release of dopamine and norepinephrine, it may contribute to mood elevation and cognitive enhancement.

- Cellular Effects : Research indicates that piperidine derivatives can affect cell signaling pathways, gene expression, and metabolic processes.

Therapeutic Applications

This compound has been studied for various therapeutic applications:

- CNS Activity : It exhibits central nervous system (CNS) activity, including potential hypnotic and sedative effects .

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties, although further investigation is needed to elucidate its mechanisms in tumor biology.

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Monoamine Releasing Agent | MAO Inhibition | Selectivity (DA/5-HT) |

|---|---|---|---|

| This compound | Yes | Weak | 20-48 fold |

| 2-Benzylpiperidine | No | None | N/A |

| Benzylpiperazine | No | None | N/A |

Case Studies

- Neuropharmacological Studies : In animal models, this compound demonstrated significant effects on behavior consistent with increased dopaminergic activity. These studies suggest potential applications in treating disorders like depression and schizophrenia.

- Antimicrobial Activity : Recent investigations into the antimicrobial properties of related piperidine derivatives indicate that modifications to the structure can enhance efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

特性

IUPAC Name |

4-benzylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZDPUOBXDFSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。